![molecular formula C18H21ClN2O2S B238956 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine involves the inhibition of the dopamine transporter (DAT) by binding to its substrate site. This leads to the accumulation of dopamine in the synaptic cleft, resulting in increased dopaminergic neurotransmission. The compound has also been found to exhibit weak affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), which suggests its potential for treating depression and anxiety disorders.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine have been extensively studied in vitro and in vivo. It has been found to increase the extracellular levels of dopamine in the striatum, which is a key region involved in reward and motivation. The compound has also been found to exhibit anti-inflammatory and neuroprotective effects, which suggest its potential for treating neurodegenerative disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine in lab experiments include its potent inhibitory effects on the dopamine transporter, which makes it a valuable tool for studying dopamine-related disorders such as drug addiction. The compound is also relatively easy to synthesize and has a high yield, which makes it cost-effective for large-scale experiments. However, the limitations of using this compound include its potential toxicity and the lack of selectivity for the dopamine transporter over other monoamine transporters.
Direcciones Futuras
There are several future directions for the research on 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine. One potential direction is to develop more selective and potent inhibitors of the dopamine transporter for the treatment of drug addiction and other dopamine-related disorders. Another direction is to investigate the potential of this compound for treating other neuropsychiatric disorders such as depression and anxiety. Further research is also needed to understand the potential toxicity and side effects of this compound and to develop safer and more effective derivatives.
Métodos De Síntesis
The synthesis of 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-(2-chlorophenyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an appropriate solvent such as dichloromethane or tetrahydrofuran. The yield of the compound can be improved by using a refluxing temperature and a longer reaction time.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory effects on the dopamine transporter (DAT), which makes it a potential candidate for the treatment of drug addiction and other dopamine-related disorders.
Propiedades
Nombre del producto |
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C18H21ClN2O2S |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-4-(2,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-7-8-18(15(2)13-14)24(22,23)21-11-9-20(10-12-21)17-6-4-3-5-16(17)19/h3-8,13H,9-12H2,1-2H3 |
Clave InChI |
DSKNZYNHFTZUQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
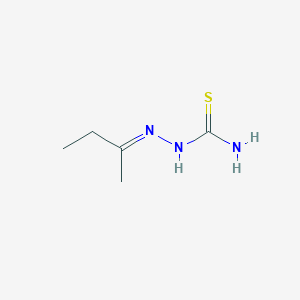
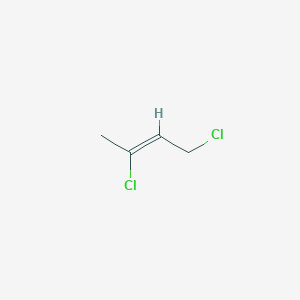
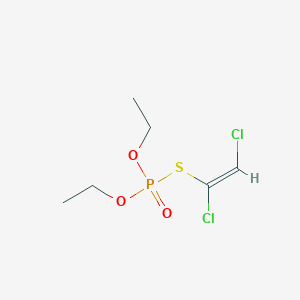
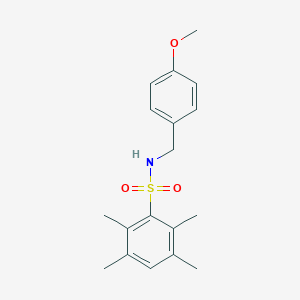
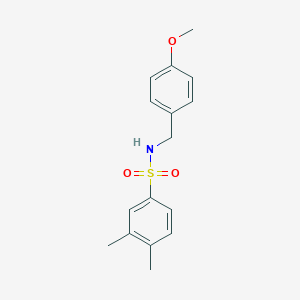




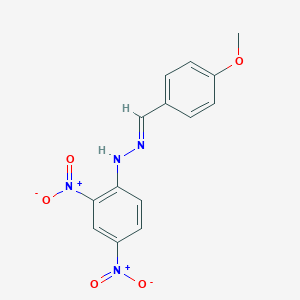
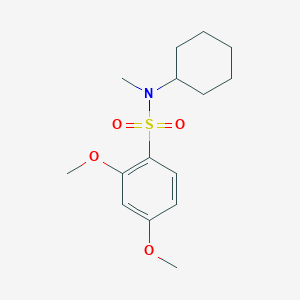
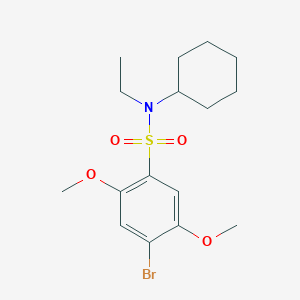
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)